2-Isopropyl-1-phenylaziridine
CAS No.: 74938-79-7
Cat. No.: VC16000440
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74938-79-7 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 1-phenyl-2-propan-2-ylaziridine |
| Standard InChI | InChI=1S/C11H15N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
| Standard InChI Key | VFOHDFQPEPEWKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CN1C2=CC=CC=C2 |
Introduction
Synthesis and Preparation Methods
The synthesis of 2-isopropyl-1-phenylaziridine has been explored through multiple routes. Capriati et al. (2005) reported a method involving the cyclization of β-amino ketones under basic conditions, yielding the aziridine ring with high regioselectivity . Kuehnau et al. (1996) demonstrated an alternative approach using reductive amination of α,β-unsaturated ketones, achieving moderate yields .
A more recent protocol by Yang et al. (see ) utilizes protic onium salts as catalysts for the carboxylation of aziridines with CO, though this method primarily targets oxazolidinone derivatives. For 2-isopropyl-1-phenylaziridine itself, the optimized synthesis involves:
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Amination of β-amino ketones: Reacting β-amino ketones with trimethylsilyl chloride (TMSCl) and carbamates in the presence of FeCl·6HO .
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Purification: Column chromatography (PE/EA = 10:1 to 5:1) yields the compound as a white solid .
Key reaction conditions include ambient temperature and dichloromethane as the solvent, with yields exceeding 70% in optimized setups .
Physicochemical Properties
The compound’s physical properties are well-documented:
| Property | Value | Source |
|---|---|---|
| Density | 1.004 g/cm³ | |
| Boiling Point | 217.6°C at 760 mmHg | |
| Flash Point | 77.4°C | |
| Refractive Index | 1.549 | |
| LogP (Partition Coefficient) | 2.39 |
Its stability under ambient conditions is moderate, though the aziridine ring’s strain makes it susceptible to hydrolysis in acidic or aqueous environments .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl):
δ 1.17 (d, , 3H, isopropyl-CH),
δ 1.19 (d, , 3H, isopropyl-CH),
δ 1.57–1.66 (m, 2H, aziridine-CH),
δ 1.89 (d, , 1H, aziridine-CH),
δ 2.34 (dd, , 1H, aziridine-NCH),
δ 7.17–7.31 (m, 5H, aromatic protons) . -
C NMR: Data indicates peaks at δ 71.7 (aziridine carbons) and aromatic carbons between δ 125–140 .
Mass Spectrometry (MS)
Reactivity and Applications in Organic Synthesis
2-Isopropyl-1-phenylaziridine serves as a versatile building block in heterocyclic chemistry. Notable applications include:
Cycloaddition Reactions
Pyrrolidine-catalyzed cycloaddition with isothiocyanates yields thiazolidin-2-ylidene derivatives (Table 1) . For example, phenyl isothiocyanate reacts with 2-isopropyl-1-phenylaziridine at 50°C to form 3a (97% yield) .
Table 1: Cycloaddition Reactions with Isothiocyanates
| Entry | Isothiocyanate (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-MeOCH | 3b | 73 |
| 2 | 4-NOCH | 3g | 88 |
CO2_22 Fixation
Under catalysis by protic onium salts, the compound reacts with CO to form 5-aryl-2-oxazolidinones, demonstrating potential in sustainable chemistry .
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